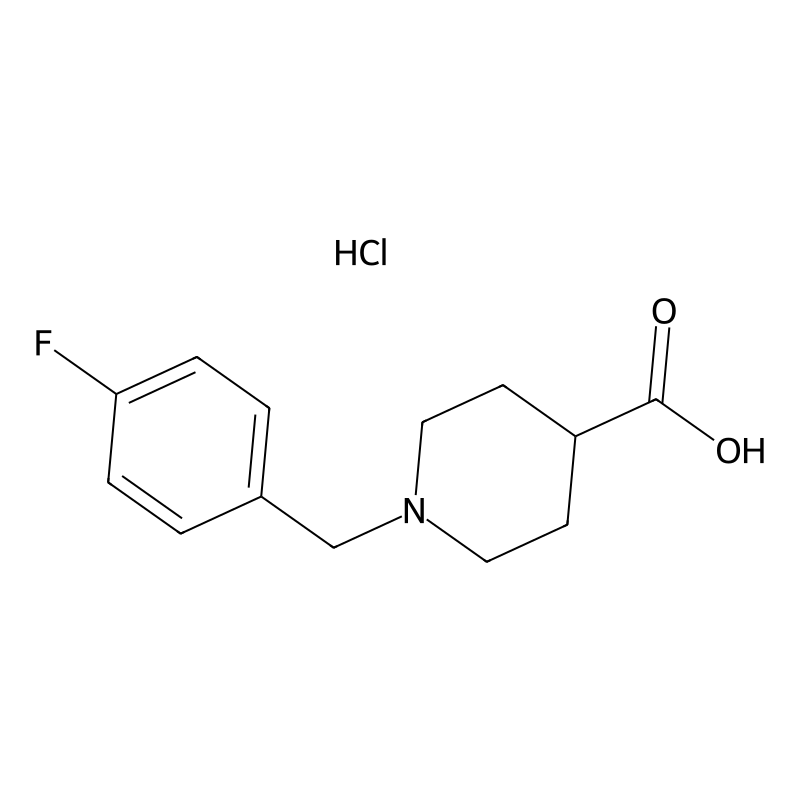

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structure-Activity Relationship Studies

The molecule contains a piperidine ring, a common scaffold in many biologically active compounds. PubChem, Piperidine: ) The presence of the fluorine group and the carboxylic acid functionality further modifies the molecule's properties. Scientists might study how these features influence binding to specific receptors or enzymes.

Medicinal Chemistry Applications

The combination of a piperidine ring and a carboxylic acid suggests potential for development into therapeutic agents. Researchers might explore if 1-(4-F-benzyl)piperidine-4-carboxylic acid hydrochloride interacts with targets relevant to diseases like neurodegeneration or cancer.

Probe Molecule Design

The molecule's structure could be useful for designing probes to study biological processes. By attaching a fluorescent tag or a radioactive isotope, scientists could investigate the activity of enzymes or the localization of proteins within cells.

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 273.73 g/mol. This compound is a derivative of piperidine, characterized by a six-membered ring containing one nitrogen atom. The unique feature of this compound is the presence of a 4-fluorobenzyl group attached to the piperidine ring, along with a carboxylic acid functional group and its hydrochloride salt form. The fluorine atom in the benzyl group is significant as it can influence the compound's reactivity and biological activity.

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: It can undergo reduction to form alcohols or amines.

- Substitution: The fluorobenzyl group can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents.

These reactions are essential for its potential applications in organic synthesis and medicinal chemistry .

Piperidine derivatives, including 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, exhibit diverse biological activities. Research indicates that such compounds may possess anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic properties. The specific biological activity of this compound is still under investigation, but its structural characteristics suggest potential interactions with various biological targets, including receptors and enzymes involved in disease pathways .

The synthesis of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves:

- Nucleophilic Substitution: The reaction begins with 4-fluorobenzyl chloride reacting with piperidine-4-carboxylic acid. This reaction is usually facilitated by a base such as sodium hydroxide or potassium carbonate.

- Formation of Hydrochloride Salt: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.

This method highlights the importance of controlling reaction conditions to ensure high yields and purity of the final product .

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Biological Research: The compound is utilized in studying biological mechanisms and pathways.

- Medicinal Chemistry: Ongoing research aims to explore its potential therapeutic applications in drug development.

- Industrial Use: It is employed in producing specialty chemicals and pharmaceuticals .

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride can be compared with several similar compounds that share a common piperidine core but differ in their substituents. These include:

- 1-(4-Trifluoromethylbenzyl)piperidine-4-carboxylic acid

- 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

- 1-(4-Bromobenzyl)piperidine-4-carboxylic acid

Comparison HighlightsCompound Name Unique Features 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride Contains a fluorine atom which may enhance lipophilicity and alter receptor binding profiles. 1-(4-Trifluoromethylbenzyl)piperidine-4-carboxylic acid Contains a trifluoromethyl group that significantly affects electronic properties and biological activity. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Chlorine substituent may influence solubility and reactivity differently compared to fluorine. 1-(4-Bromobenzyl)piperidine-4-carboxylic acid Bromine can affect the stability and reactivity of the compound due to its larger atomic size compared to fluorine.

| Compound Name | Unique Features |

|---|---|

| 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | Contains a fluorine atom which may enhance lipophilicity and alter receptor binding profiles. |

| 1-(4-Trifluoromethylbenzyl)piperidine-4-carboxylic acid | Contains a trifluoromethyl group that significantly affects electronic properties and biological activity. |

| 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | Chlorine substituent may influence solubility and reactivity differently compared to fluorine. |

| 1-(4-Bromobenzyl)piperidine-4-carboxylic acid | Bromine can affect the stability and reactivity of the compound due to its larger atomic size compared to fluorine. |

The differences in substituents lead to variations in chemical reactivity, biological activity, and physical properties among these compounds, making each unique in its potential applications .

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride (CAS 1185088-82-7) emerged in the early 21st century as part of efforts to optimize piperidine-based scaffolds for pharmaceutical applications. Its synthesis was first reported in patent literature around 2010, where it was explored as an intermediate for neuropharmacological agents targeting G-protein-coupled receptors. The compound’s design leveraged fluorinated benzyl groups to enhance metabolic stability and binding affinity, reflecting broader trends in medicinal chemistry to incorporate halogen substituents for improved drug-like properties. Early synthetic routes utilized reductive amination of 4-fluorobenzylamine with piperidine-4-carboxylic acid derivatives, followed by hydrochloride salt formation to improve crystallinity.

Nomenclature and Synonyms

The compound’s systematic IUPAC name is 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride. Key synonyms and registry identifiers include:

Relevance in Contemporary Chemical Research

This compound has gained attention in multiple domains:

- Drug Discovery: As a precursor to serotonin and dopamine receptor modulators, with structural analogs showing promise in neurological disorder research.

- Enzyme Inhibition: Demonstrated tyrosinase inhibitory activity (IC₅₀ = 4.7 µM), making it a candidate for hyperpigmentation therapeutics.

- Chemical Synthesis: Serves as a building block for N-substituted piperidines in asymmetric catalysis, particularly in Friedel-Crafts alkylations.

Scope and Objectives of the Review

This review focuses on:

- Structural and physicochemical characterization.

- Synthetic methodologies and optimization strategies.

- Applications in medicinal chemistry and materials science.

- Comparative analysis with related fluorinated piperidine derivatives.

Excluded topics include pharmacokinetics, toxicology, and industrial-scale manufacturing protocols.

The retrosynthetic analysis of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride follows established principles of disconnection-based synthetic planning. The target molecule can be deconstructed through strategic bond disconnections that correspond to reliable synthetic transformations [1] [2].

The primary retrosynthetic disconnection involves cleavage of the carbon-nitrogen bond between the piperidine ring and the 4-fluorobenzyl substituent. This disconnection generates two key synthons: piperidine-4-carboxylic acid and 4-fluorobenzyl cation equivalent. This approach aligns with the fundamental principle that carbon-nitrogen bond formations in tertiary amines are typically achieved through nucleophilic substitution reactions [1] [2].

Alternative retrosynthetic approaches include disconnection of the carboxylic acid functionality, which would lead to piperidine derivatives that could be subsequently carboxylated. The 4-fluorobenzyl moiety introduction represents a critical strategic consideration, as the fluorine substituent significantly influences both the electronic properties and synthetic accessibility of the target compound [4].

The retrosynthetic analysis must also account for the hydrochloride salt formation, which serves as the final step in the synthetic sequence. Salt formation provides enhanced crystallinity and water solubility compared to the free base, making it preferable for pharmaceutical applications [5] [6].

Key Synthetic Routes and Strategies

N-Alkylation of Piperidine-4-carboxylic Acid Derivatives

The N-alkylation of piperidine-4-carboxylic acid derivatives represents the most direct synthetic approach to 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride. This methodology typically employs nucleophilic substitution reactions between piperidine-4-carboxylic acid and 4-fluorobenzyl halides [7] [8].

The reaction proceeds through an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile attacking the electrophilic carbon of the 4-fluorobenzyl halide. Base-mediated conditions are essential to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. Common bases include potassium carbonate, sodium hydroxide, and triethylamine [7] [8].

Solvent selection plays a crucial role in reaction efficiency. Polar aprotic solvents such as dimethylformamide, dimethylsulfoxide, or acetonitrile are preferred as they stabilize the transition state while not competing with the nucleophile. The reaction typically proceeds at elevated temperatures (60-100°C) to achieve reasonable reaction rates [9] [10].

The synthetic route offers several advantages including direct access to the target compound, well-established reaction conditions, and high functional group tolerance. However, limitations include the requirement for halide reagents, potential for over-alkylation, and the need for careful temperature control to prevent decomposition [9] [10].

Carboxylation and Hydrochloride Salt Formation

The carboxylation step in the synthetic sequence depends on the chosen synthetic route. When starting from piperidine derivatives lacking the carboxylic acid functionality, carboxylation can be achieved through various methods including carbon dioxide insertion, cyanide-mediated carboxylation, or malonate-based approaches [13] [14].

The Strecker-type condensation represents a particularly effective method for introducing both the amino functionality and the carboxylic acid precursor simultaneously. This approach involves the condensation of piperidone derivatives with potassium cyanide and aniline, followed by hydrolysis to reveal the carboxylic acid [14].

Hydrochloride salt formation is typically performed as the final step in the synthetic sequence. The free base is dissolved in an appropriate organic solvent, and anhydrous hydrogen chloride is added either as a gas or as a solution in diethyl ether. The reaction proceeds rapidly at room temperature, with the hydrochloride salt precipitating from solution [5] [6].

The salt formation process requires careful control of stoichiometry to ensure complete conversion while avoiding excess acid that could complicate purification. The resulting hydrochloride salt exhibits improved water solubility and crystallinity compared to the free base, facilitating purification and handling [5] [6] [15].

Protecting Group Strategies in Synthesis

Protecting group strategies are essential for complex synthetic sequences involving 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride. The carboxylic acid functionality is particularly susceptible to modification during N-alkylation reactions, necessitating appropriate protection [16] [17] [18].

Common carboxylic acid protecting groups include methyl and ethyl esters, which can be removed under basic hydrolysis conditions. tert-Butyl esters offer enhanced stability and can be removed under acidic conditions using trifluoroacetic acid. Benzyl esters provide orthogonal protection and can be removed through catalytic hydrogenation [16] [17] [18].

The piperidine nitrogen may also require protection in certain synthetic sequences. tert-Butoxycarbonyl (Boc) represents the most commonly employed protecting group for secondary amines. Boc protection provides stability to a wide range of reaction conditions while being easily removed under acidic conditions [16] [17] [18].

9-Fluorenylmethyloxycarbonyl (Fmoc) protection offers an alternative approach with base-labile deprotection conditions. This orthogonal protection strategy allows for sequential deprotection in the presence of acid-sensitive functionalities [16] [17] [18].

The selection of protecting groups must consider the overall synthetic strategy, reaction conditions, and purification requirements. Orthogonal protection strategies allow for selective deprotection of specific functionalities while maintaining protection of others [16] [17] [18].

Catalysts, Reagents, and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride employs a diverse array of catalysts and reagents depending on the chosen synthetic route. Palladium-based catalysts are extensively utilized for hydrogenation reactions, particularly in the conversion of pyridine derivatives to piperidine analogues [19] [20] [21].

Palladium on carbon (Pd/C) represents the most commonly employed hydrogenation catalyst, offering high activity and selectivity under mild conditions. The catalyst loading typically ranges from 5-10% by weight, with reaction conditions involving hydrogen gas at pressures of 1-5 atmospheres and temperatures of 25-100°C [19] [20] [21].

Sodium borohydride and sodium triacetoxyborohydride serve as key reducing agents in reductive amination processes. Sodium borohydride is employed under protic conditions, while sodium triacetoxyborohydride (STAB) is preferred for reductive amination in aprotic solvents due to its enhanced selectivity and reduced over-reduction [7] [8] [14].

Base reagents play crucial roles in N-alkylation reactions. Potassium carbonate is preferred for its mild basicity and good solubility in polar aprotic solvents. Sodium hydroxide offers stronger basicity but requires careful handling due to its hygroscopic nature. Triethylamine provides homogeneous basic conditions but may complicate purification [7] [8] [9].

Emerging catalytic systems include ruthenium-cobalt alloy catalysts for green synthetic approaches. These systems enable the direct conversion of biomass-derived furfural to piperidine derivatives with yields up to 93% under relatively mild conditions [22] [23].

Optimization of Yield and Purity

Yield optimization in the synthesis of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride requires systematic evaluation of reaction parameters including temperature, solvent, concentration, and reaction time. Statistical design of experiments (DoE) methodologies provide effective frameworks for optimization studies [24] [25].

Temperature optimization typically reveals optimal ranges of 60-80°C for N-alkylation reactions, balancing reaction rate with substrate stability. Higher temperatures may lead to increased side reactions and decomposition, while lower temperatures result in unacceptably slow reaction rates [14] [24].

Solvent effects are particularly pronounced in N-alkylation reactions. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide generally provide superior yields compared to protic solvents, which can compete with the nucleophile and reduce reaction efficiency [14] [24].

Concentration optimization reveals that moderately concentrated solutions (0.1-0.5 M) typically provide optimal yields. Highly concentrated solutions may lead to increased side reactions and precipitation, while dilute solutions result in slow reaction rates and impractical processing volumes [14] [24].

Purity optimization involves careful control of reaction stoichiometry, purification methods, and crystallization conditions. The use of slight excess of the alkylating agent (1.1-1.2 equivalents) typically provides complete conversion while minimizing impurities from competing reactions [14] [24].

Green Chemistry Approaches and Process Intensification

Green chemistry principles are increasingly applied to the synthesis of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, focusing on reduced environmental impact and improved process efficiency. Biocatalytic approaches represent a particularly promising development in this field [26] [27] [22].

Enzymatic carbon-hydrogen oxidation using evolved enzymes enables selective functionalization of piperidine derivatives under mild aqueous conditions. This approach eliminates the need for harsh oxidizing agents and toxic solvents while providing excellent selectivity and yield [26] [27].

Continuous flow processing offers significant advantages for process intensification, including improved heat and mass transfer, reduced reaction volumes, and enhanced safety. Flow microreactors enable precise control of reaction parameters and facilitate rapid optimization studies [25] [28].

Solvent-free synthesis represents another green chemistry approach, where reactions are conducted in the absence of organic solvents. This methodology reduces waste generation and simplifies purification processes while maintaining or improving reaction yields [29] [25].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation. This approach involves careful design of synthetic routes to avoid by-product formation and unnecessary functional group transformations [29] [25].

The use of renewable feedstocks, such as biomass-derived furfural, provides sustainable starting materials for piperidine synthesis. This approach reduces dependence on fossil fuel-derived chemicals while maintaining high yields and selectivity [22] [23].

Scale-Up and Industrial Production Considerations

The scale-up of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride synthesis from laboratory to industrial production requires comprehensive evaluation of process parameters, equipment requirements, and safety considerations [30] [31].

Heat transfer considerations become particularly important at larger scales, as the exothermic nature of N-alkylation reactions can lead to temperature runaway if not properly controlled. Industrial reactors must be equipped with adequate cooling systems and temperature monitoring to ensure safe operation [30] [31].

Mass transfer effects may significantly impact reaction kinetics at larger scales, particularly in heterogeneous catalytic reactions. Agitation systems must be designed to provide adequate mixing while avoiding excessive shear that could damage catalysts or promote unwanted side reactions [30] [31].

Equipment selection must consider the corrosive nature of hydrogen chloride used in salt formation. Stainless steel or glass-lined reactors are typically required, with appropriate vapor handling systems to capture and neutralize hydrogen chloride emissions [30] [31].

Process validation involves demonstration of consistent product quality across multiple production batches. This requires establishment of critical process parameters, in-process monitoring systems, and statistical process control methods [30] [31].

Safety considerations include proper handling of flammable solvents, toxic reagents, and pressurized systems. Comprehensive hazard analysis and risk assessment are essential components of industrial process development [30] [31].

Analytical Methods for Process Monitoring

Comprehensive analytical methods are essential for monitoring the synthesis of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride throughout the production process. High-performance liquid chromatography (HPLC) serves as the primary analytical technique for quantitative analysis and purity assessment [32] [33] [34].

HPLC methods typically employ reverse-phase columns with C18 stationary phases and gradient elution using water-acetonitrile mobile phases. Detection wavelengths around 254 nm provide adequate sensitivity for most applications, while mass spectrometric detection enhances selectivity and enables structural confirmation [32] [33] [34].

Gas chromatography-mass spectrometry (GC-MS) provides complementary analytical capabilities, particularly for volatile impurities and degradation products. This technique offers exceptional sensitivity and selectivity, enabling detection of trace impurities at parts-per-billion levels [32] [35].

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and can detect subtle structural variations that may not be apparent through other analytical methods. Both proton and carbon-13 NMR are employed for comprehensive characterization [5] [6].

Fourier-transform infrared (FTIR) spectroscopy enables rapid identification of functional groups and can be employed for reaction monitoring and quality control purposes. The technique is particularly useful for detecting changes in carbonyl and amino functionalities [35] [34].

Liquid chromatography-mass spectrometry (LC-MS) methods are specifically developed for genotoxic impurity detection, providing ultra-sensitive analysis with detection limits in the nanogram range. This technique is essential for regulatory compliance in pharmaceutical applications [32] [34].